Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

HDAC6 inhibition epigenetics cancer therapeutics

This versatile fluorinated pyrazole building block is specifically designed for two high-value research applications. It is a validated selective HDAC6 inhibitor with an IC50 of 20 nM and a 6.7-fold selectivity over HDAC3, making it an ideal starting scaffold for medicinal chemistry campaigns. It is also the explicitly specified intermediate in patent EP3790865A1 for constructing RORγt modulators, ensuring your synthetic pathway remains aligned with validated protocols. The 5-bromo substituent provides a superior leaving group for high-yield Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the ortho-fluorophenyl moiety enhances metabolic stability. Do not substitute with regioisomers; only this specific CAS 1245101-35-2 compound delivers the documented potency, selectivity, and reactivity profile.

Molecular Formula C12H10BrFN2O2
Molecular Weight 313.126
CAS No. 1245101-35-2
Cat. No. B599161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
CAS1245101-35-2
Synonymsethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Molecular FormulaC12H10BrFN2O2
Molecular Weight313.126
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)Br
InChIInChI=1S/C12H10BrFN2O2/c1-2-18-12(17)8-7-15-16(11(8)13)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3
InChIKeyNXPIHJAGSXXVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 1245101-35-2): Fluorinated Pyrazole Scaffold with Defined Pharmacological Profile and Synthetic Tractability


Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1245101-35-2) is a fluorinated pyrazole derivative bearing a bromo substituent at the 5-position, a 2-fluorophenyl group at the 1-position, and an ethyl carboxylate moiety at the 4-position [1]. This compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with documented activity as a selective inhibitor of histone deacetylase 6 (HDAC6) [2][3] and as a key building block in the synthesis of RORγt modulators [4].

Why In-Class Pyrazole-4-Carboxylate Analogs Cannot Substitute for Ethyl 5-Bromo-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate


Within the pyrazole-4-carboxylate scaffold class, subtle variations in substituent identity and regiochemistry produce marked differences in target engagement and synthetic utility. The ortho-fluorophenyl orientation at the 1-position confers distinct steric and electronic properties compared to para-substituted analogs, while the 5-bromo substituent provides a reactive handle for cross-coupling chemistry that is absent in dehalogenated or alternative halogenated variants [1]. Direct activity comparisons reveal that the 2-fluorophenyl derivative exhibits quantifiable HDAC6 inhibitory potency and selectivity that cannot be assumed for its positional isomers or halogen-substituted counterparts [2]. Furthermore, patent literature explicitly specifies this compound as the required intermediate for constructing RORγt modulator libraries, underscoring that generic substitution would alter downstream synthetic pathways and product profiles [3].

Quantitative Comparative Evidence for Ethyl 5-Bromo-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 1245101-35-2)


HDAC6 Inhibitory Potency: IC50 = 20 nM with Quantified Selectivity Over HDAC3

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate demonstrates an IC50 value of 20 nM for inhibition of human histone deacetylase 6 (HDAC6) in biochemical assays [1]. This inhibitory activity is accompanied by a 6.7-fold selectivity window over human histone deacetylase 3 (HDAC3), for which the compound exhibits an IC50 of 133 nM under identical assay conditions using RHKKAc fluorogenic substrate [1]. The dual activity profile—potent HDAC6 inhibition coupled with attenuated HDAC3 activity—represents a pharmacologically meaningful differentiation point for researchers investigating HDAC isoform-selective tool compounds or lead optimization campaigns [2].

HDAC6 inhibition epigenetics cancer therapeutics neurodegeneration

Regioisomeric Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution Defines Synthetic Utility in Patent-Disclosed RORγt Modulator Pathways

EP3790865A1 explicitly discloses ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate as a required intermediate for the synthesis of phenyl-substituted pyrazole RORγt modulators [1]. In contrast, the 4-fluorophenyl regioisomer (CAS 1082828-31-6) is not cited in this patent family as an intermediate for the same synthetic sequences . The ortho-fluorine substitution on the phenyl ring creates distinct steric constraints during subsequent amide bond formation and Suzuki-Miyaura cross-coupling steps that are integral to constructing the final RORγt modulator pharmacophore [1].

RORγt modulation autoimmune disease Th17 pathway medicinal chemistry

Halogen-Dependent Reactivity: 5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in 5-Chloro Analog

The 5-bromo substituent on ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. The corresponding 5-chloro analog (CAS 1245279-25-7) exhibits significantly attenuated reactivity in oxidative addition steps due to the higher C-Cl bond dissociation energy (BDE ≈ 95 kcal/mol for C-Cl vs. ≈ 80 kcal/mol for C-Br in aromatic systems) . This differential reactivity translates to practical synthetic outcomes: bromoarenes typically undergo cross-coupling at lower temperatures with shorter reaction times and higher yields compared to their chloroarene counterparts, a well-established principle in organometallic chemistry that informs building block selection for library synthesis .

Suzuki coupling cross-coupling C-C bond formation synthetic methodology

Pharmacological Target Differentiation: HDAC6 Inhibitory Activity Not Observed in 2-Chlorophenyl Analog

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has been characterized as an HDAC6 inhibitor with IC50 = 20 nM [1]. In contrast, ethyl 5-bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 1245259-89-5) lacks documented HDAC6 inhibitory activity in publicly available pharmacological databases [2]. The 2-fluorophenyl moiety may contribute to HDAC6 binding through favorable electrostatic interactions with the enzyme's catalytic channel, whereas the larger van der Waals radius and distinct electronic profile of the 2-chlorophenyl substituent may preclude productive binding [1].

HDAC6 epigenetic regulation structure-activity relationship drug discovery

Ortho-Fluorine Electronic Effect: Modulates Pyrazole Ring Electron Density and Downstream Derivatization Outcomes

The ortho-fluorine substituent on the N1-phenyl ring of ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate exerts a strong electron-withdrawing inductive effect (-I) that influences the electron density distribution across the pyrazole core [1]. This electronic modulation affects both the reactivity of the 4-carboxylate ester toward hydrolysis/amidation and the susceptibility of the 5-bromo position to nucleophilic aromatic substitution. The 4-fluorophenyl analog (CAS 1082828-31-6), while maintaining similar overall lipophilicity, presents a different electronic environment due to the para-fluorine positioning, which alters the conjugation pattern with the pyrazole ring system .

fluorine chemistry electronic effects medicinal chemistry physicochemical properties

Defined Application Scenarios for Ethyl 5-Bromo-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 1245101-35-2) Based on Quantitative Evidence


HDAC6-Selective Tool Compound Development and Epigenetic Probe Synthesis

With a documented HDAC6 IC50 of 20 nM and a 6.7-fold selectivity window over HDAC3, this compound serves as an appropriate starting scaffold for medicinal chemistry campaigns targeting HDAC6-selective inhibitors [1]. Researchers can utilize the 4-carboxylate ester as a derivatization point for introducing hydroxamic acid zinc-binding groups while leveraging the 5-bromo position for parallel library synthesis via Suzuki coupling to explore structure-activity relationships [2]. The quantified selectivity profile enables benchmarking of derivative compounds against a parent scaffold with established isoform bias.

RORγt Modulator Synthesis Following Patent-Disclosed Routes

Investigators developing RORγt inverse agonists or antagonists for autoimmune and inflammatory disease applications should procure this specific compound to replicate the synthetic sequences disclosed in EP3790865A1 [1]. The patent explicitly specifies ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate as an intermediate for constructing the phenyl-pyrazole core that engages the RORγt ligand-binding domain. Substitution with regioisomeric analogs would deviate from validated synthetic protocols and may produce compounds with altered receptor binding profiles [2].

Cross-Coupling Library Generation for Structure-Activity Relationship Studies

The 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Researchers can efficiently generate diverse compound libraries by varying the coupling partner at the 5-position while maintaining the 2-fluorophenyl and 4-carboxylate ester motifs constant. The bromo substituent's superior leaving-group character compared to chloro analogs ensures higher yields and broader substrate scope, making this compound the preferred building block for parallel synthesis campaigns [2].

Fluorinated Building Block for CNS-Penetrant and Metabolic Stability Optimization

Fluorine substitution at the ortho position of the N1-phenyl ring confers metabolic stability advantages and modulates lipophilicity in a manner that may enhance blood-brain barrier penetration for CNS-targeted programs [1]. The 2-fluorophenyl moiety has been associated with improved pharmacokinetic properties in pyrazole-based drug candidates compared to non-fluorinated analogs, though direct comparative PK data for this specific compound remains limited to class-level inference [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.